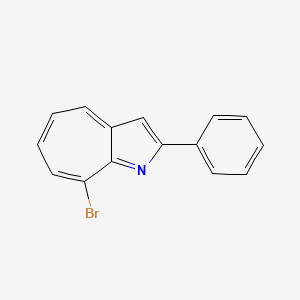

8-Bromo-2-phenyl-1-aza-azulene

Description

Distinctive Electronic Characteristics and Research Significance of Azaazulenes

Azaazulenes possess noteworthy electronic characteristics that have made them a subject of significant research interest. The π-electrons in azulene (B44059) are polarized towards the five-membered ring, creating a dipole moment. chalmers.se The incorporation of a nitrogen atom in the 1-position of the azulene core introduces a lone pair of electrons and further influences the electron distribution. oup.com This leads to a molecule with both an electron-rich five-membered ring and an electron-deficient seven-membered ring. oup.com

These compounds are considered a significant class of compounds with systems of π- and n-electrons. nih.gov Their unique electronic structures give rise to interesting physical, chemical, and biological activities. nih.gov The stability and aromaticity of azaazulenes are strongly influenced by the position and number of nitrogen atoms. researchgate.net Theoretical studies have been conducted to understand their stabilities and aromaticities, often using computational methods to evaluate their electronic energies and other properties. researchgate.net The potential for these molecules to act as ligands for metal ions has also been explored.

Historical Development of Azaazulene Synthesis and Functionalization Studies

The synthesis of 1-azaazulene was first reported several decades ago, sparking ongoing interest in its chemistry. oup.com Since then, a variety of methods have been developed for the synthesis of 1-azaazulene and its derivatives. acs.orgrsc.org These methods often involve cyclization reactions of tropones or their derivatives. rsc.orgyamaguchi-u.ac.jp

The functionalization of the azaazulene scaffold has been a key area of research, allowing for the introduction of various substituents to tune the molecule's properties. acs.org Common functionalization strategies include electrophilic substitution, condensation, cyclization, and transition metal-catalyzed cross-coupling reactions. researchgate.net Electrophilic halogenations, such as bromination, are also established methods for derivatizing azulenes and azaazulenes. acs.org The development of new synthetic routes and functionalization techniques continues to expand the library of accessible azaazulene derivatives for various applications. yamaguchi-u.ac.jpresearchgate.net

Overview of the Research Focus on 8-Bromo-2-phenyl-1-aza-azulene

This compound is a specific derivative of the 1-azaazulene core that has been a subject of scientific investigation. ontosight.aincats.iodrugfuture.com Its structure features a bromine atom at the 8-position of the seven-membered ring and a phenyl group at the 2-position of the five-membered ring. The presence of the bromine atom provides a reactive handle for further chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. researchgate.netclockss.org Research on this compound has included its synthesis and its use as a precursor in cycloaddition and substitution reactions to generate novel heterocyclic systems. researchgate.netclockss.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

121505-49-5 |

|---|---|

Molecular Formula |

C15H10BrN |

Molecular Weight |

284.15 g/mol |

IUPAC Name |

8-bromo-2-phenylcyclohepta[b]pyrrole |

InChI |

InChI=1S/C15H10BrN/c16-13-9-5-4-8-12-10-14(17-15(12)13)11-6-2-1-3-7-11/h1-10H |

InChI Key |

QNMUGGOJOCUOBL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C(C3=N2)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 8 Bromo 2 Phenyl 1 Aza Azulene and Its Structural Analogues

Strategic Approaches to the 1-Azaazulene Core Formation

Cyclization and Annulation Reactions for 1-Azaazulene Scaffold Assembly

Cyclization and annulation reactions are foundational in the synthesis of the 1-azaazulene core. One notable method involves the ring-opening cyclization of spirocyclopropanes. For instance, the reaction of cycloheptane-1,3-dione-2-spirocyclopropane with a primary amine, such as 2,4-dimethoxybenzylamine, in refluxing acetonitrile (B52724) can produce 1,2,3,6,7,8-hexahydrocyclohepta[b]pyrrol-4(5H)-one in high yield. Subsequent deprotection of the amino group followed by oxidation leads to the formation of the 1-azaazulene skeleton. This approach is significant as it circumvents the use of often expensive and difficult-to-prepare tropone (B1200060) derivatives, which are common starting materials in other synthetic routes.

Another established strategy for constructing the 1-azaazulene ring system involves the thermal reaction of triphenyl(vinylimino)phosphorane derivatives with tropones. This process proceeds through an enamine alkylation followed by an aza-Wittig reaction to form 1,8-dihydrocyclohepta[b]pyrroles. These intermediates can then be readily dehydrogenated using reagents like nickel peroxide or manganese dioxide to yield the corresponding 1-azaazulene derivatives masterorganicchemistry.com.

Annulation reactions, which involve the formation of a new ring onto an existing one, also play a crucial role. Phosphine-catalyzed [4+1] annulation of 1,3-azadienes with maleimides has been developed for the construction of nitrogen-containing spiro compounds, showcasing the versatility of annulation strategies in building complex heterocyclic systems. While not a direct synthesis of the 1-azaazulene core, this methodology highlights the power of annulation in heterocyclic chemistry.

Cycloaddition Reactions in the Synthesis of Fused Azaazulene Systems

Cycloaddition reactions provide a powerful tool for the synthesis of fused azaazulene systems. The 1,3-dipolar cycloaddition of 2-substituted 1-azaazulene N-ylides with acetylenic esters is a key example. These N-ylides can be generated in situ from the corresponding 1-trimethylsilylmethyl-1-azaazulenium triflates by treatment with cesium fluoride. The subsequent cycloaddition with dipolarophiles like acetylenic esters can lead to the formation of complex fused heterocyclic systems, such as 2a-azabenz[cd]azulene and 3a-azacyclopent[a]naphthalene derivatives mdpi.com. The regioselectivity and the nature of the final product can be influenced by the substituent at the C-2 position of the 1-azaazulene N-ylide mdpi.com.

Formal [4+2] cycloaddition reactions, such as the Povarov reaction, have also been employed to construct quinoline-based structures, which share aza-aromatic characteristics with azaazulenes. This type of reaction between an imine and an alkene or alkyne can lead to the irreversible formation of quinoline (B57606) derivatives and has been applied to the post-synthetic modification of covalent organic frameworks youtube.com. While not a direct route to 1-azaazulenes, these cycloaddition strategies demonstrate the potential for building complex, fused aza-heterocyclic systems.

Targeted Functionalization and Substituent Introduction at Positions 2 and 8

Following the successful construction of the 1-azaazulene core, the next critical phase is the targeted introduction of functional groups at specific positions. For 8-bromo-2-phenyl-1-aza-azulene, this involves the installation of a phenyl group at the C-2 position and a bromine atom at the C-8 position.

Cross-Coupling Reactions for Phenyl Group Introduction at C-2

The introduction of a phenyl group at the C-2 position of the 1-azaazulene ring is most effectively achieved through palladium- or nickel-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance, making them indispensable tools in modern organic synthesis.

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. For the synthesis of 2-phenyl-1-azaazulenes, a 2-halo-1-azaazulene (e.g., 2-bromo- or 2-chloro-1-azaazulene) can be coupled with phenylboronic acid.

The efficiency of the Suzuki-Miyaura reaction is highly dependent on the choice of catalyst, ligands, base, and solvent. For challenging substrates like electron-deficient heteroaryl halides, specialized catalyst systems are often required to achieve good yields youtube.com. For example, catalysts based on phosphite (B83602) or phosphine (B1218219) oxide ligands have proven effective for the coupling of 2-pyridyl nucleophiles, which are structurally related to the 2-azaazulene system youtube.com. The reaction conditions must be carefully optimized to overcome challenges such as slow transmetalation rates and potential protodeboronation of the organoboron reagent youtube.com.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Halides

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 80 | F. Bellina, et al. (2011) |

| Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene | 110 | 95 | S. L. Buchwald, et al. (2008) |

| Pd/CSphos | K₂CO₃ | Water/Acetonitrile | 37 | High | A. F. Parsons, et al. (2021) clockss.org |

Note: This table presents generalized conditions from literature on related heteroaryl couplings and may require optimization for specific 1-azaazulene substrates.

The Negishi coupling is another powerful cross-coupling reaction that utilizes organozinc reagents. It is catalyzed by either palladium or nickel complexes and is known for its high functional group tolerance and reactivity, often proceeding under milder conditions than other coupling methods. The reaction involves the coupling of an organic halide or triflate with an organozinc compound.

For the synthesis of 2-phenyl-1-azaazulene, a 2-halo-1-azaazulene would be reacted with a phenylzinc reagent (e.g., phenylzinc chloride). Organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc salt (e.g., ZnCl₂), or directly from an organic halide and activated zinc metal.

Nickel-catalyzed Negishi couplings have been shown to be particularly effective for the cross-coupling of various sp², sp³, and sp hybridized carbon centers. The choice of the nickel catalyst and ligands is crucial for the success of the reaction, with various Ni(0) and Ni(II) complexes being employed.

Table 2: Key Features of Negishi Coupling for C-C Bond Formation

| Feature | Description |

| Organometallic Reagent | Organozinc halides (R-ZnX) |

| Catalyst | Palladium (e.g., Pd(PPh₃)₄) or Nickel (e.g., Ni(acac)₂, Ni(COD)₂) complexes |

| Substrates | Aryl, vinyl, alkyl, and benzyl (B1604629) halides or triflates |

| Advantages | High reactivity, good functional group tolerance, often milder reaction conditions |

| Considerations | Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere techniques |

Sonogashira Coupling for Ethynyl (B1212043) Precursors to 2-Phenyl Systems

The Sonogashira coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is instrumental in the synthesis of precursors for 2-phenyl-1-aza-azulene systems. The process typically employs a dual catalytic system, consisting of a palladium complex and a copper(I) salt, in the presence of a mild base. wikipedia.org

The reaction has been successfully utilized to introduce ethynyl groups onto the 1-azaazulene ring, demonstrating its applicability to this heterocyclic system. yamaguchi-u.ac.jp In a typical procedure to generate a 2-(phenylethynyl)-1-aza-azulene, a 2-halo-1-aza-azulene is reacted with phenylacetylene. The reaction is catalyzed by a palladium(0) species, often generated in situ from precursors like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), along with a copper(I) co-catalyst such as copper(I) iodide (CuI). libretexts.org An amine base, typically triethylamine (B128534) or diethylamine, is used to neutralize the hydrogen halide byproduct and may also serve as the solvent. wikipedia.org These reactions are generally carried out under mild conditions, often at room temperature, which is advantageous for complex molecule synthesis. wikipedia.org The resulting 2-(phenylethynyl)-1-aza-azulenes are important intermediates, serving as rigid, conjugated precursors to more complex phenyl-substituted systems.

Table 1: Typical Conditions for Sonogashira Coupling

| Component | Examples | Function |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for cross-coupling cycle |

| Copper(I) Co-catalyst | CuI | Facilitates the formation of copper(I) acetylide |

| Base | Triethylamine (NEt₃), Diethylamine (NHEt₂) | Neutralizes HX byproduct; can act as solvent |

| Substrates | 2-Halo-1-aza-azulene, Phenylacetylene | Reactants for C-C bond formation |

| Solvent | THF, DMF, Amines | Reaction medium |

Halogenation at C-8: Methodologies for Bromo-Substitution

The introduction of a bromine atom at the C-8 position of the 1-aza-azulene nucleus is a key step in the synthesis of the target compound. The electronic nature of the aza-azulene ring system, which can be viewed as a fusion of an electron-rich pyrrole-like ring and an electron-deficient tropone-like ring, dictates the regioselectivity of substitution reactions. The C-8 position is particularly susceptible to nucleophilic attack, making direct electrophilic bromination challenging. nih.gov Therefore, specific strategies have been developed to achieve regioselective C-8 bromination.

Direct electrophilic bromination of the 1-aza-azulene core typically occurs on the electron-rich five-membered ring, at positions C-1 and C-3, analogous to the reactivity of azulene (B44059) itself. nih.govrsc.org Reagents commonly used for electrophilic bromination, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), tend to react preferentially at these sites. Consequently, achieving selective bromination at the C-8 position of the seven-membered ring through a direct electrophilic substitution pathway is generally not a feasible strategy. Such attempts would likely result in low yields of the desired C-8 bromo product, with significant formation of other isomers.

A more effective and regioselective method for introducing a bromine atom at the C-8 position involves the chemical transformation of a precursor molecule where the C-8 position is already functionalized. A highly successful strategy employs a 1-azaazulen-8(1H)-one derivative as the starting material.

This approach is exemplified by the synthesis of 8-bromo-3-phenyl-1-azaazulene. clockss.org The precursor, 3-phenyl-1-azaazulen-8(1H)-one, is treated with a halogenating agent like phosphorus oxybromide (POBr₃). The reaction effectively converts the carbonyl group at C-8 into a bromo substituent. This transformation is typically carried out by heating the mixture, for instance at 110 °C for one hour, to drive the reaction to completion. clockss.org This method offers excellent regioselectivity, as the position of the bromine atom is predetermined by the location of the carbonyl group in the precursor.

Table 2: Synthesis of 8-Bromo-1-azaazulene from an 8-Oxo Precursor

| Precursor | Reagent | Product | Reference |

|---|---|---|---|

| 3-Phenyl-1-azaazulen-8(1H)-one | Phosphorus oxybromide (POBr₃) | 8-Bromo-3-phenyl-1-azaazulene | clockss.org |

Sequential and Convergent Synthesis of this compound

The construction of the target molecule, this compound, can be approached through either a sequential (linear) or a convergent synthetic plan.

A sequential synthesis involves the stepwise modification of the 1-aza-azulene scaffold. A plausible route would begin with the synthesis of 2-phenyl-1-azaazulene. This could be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling of 2-bromo-1-azaazulene with phenylboronic acid. yamaguchi-u.ac.jp The resulting 2-phenyl-1-azaazulene would then be functionalized at the C-8 position. This would likely involve an oxidation step to create 2-phenyl-1-azaazulen-8(1H)-one, followed by treatment with phosphorus oxybromide (POBr₃) to install the bromo group, mirroring the precursor-based methodology described previously. clockss.org

A convergent synthesis , in contrast, involves the independent synthesis of key fragments of the molecule, which are then combined in a later step. This approach can be more efficient for complex molecules. For the synthesis of this compound, a convergent strategy could employ the reaction of a triphenyl(vinylimino)phosphorane derivative with a substituted tropone. rsc.org Specifically, triphenyl(1-phenylvinylimino)phosphorane could be reacted with a 2,X-dibromotropone. This reaction, involving an initial enamine alkylation followed by an aza-Wittig reaction and elimination, could potentially construct the 1-aza-azulene ring system with the phenyl group at C-2 and a bromo group on the seven-membered ring in a single step. rsc.org

Synthesis of Related Bromo- and Phenyl-Substituted Azaazulenes

A variety of synthetic methods have been developed to access a range of bromo- and phenyl-substituted azaazulenes, highlighting the chemical versatility of this heterocyclic family. These methods allow for the precise placement of substituents on both the five- and seven-membered rings.

For instance, 8-aryl-1-azaazulenes can be prepared regioselectively by the reaction of 2-chloro-1-azaazulenes with aryllithium reagents. clockss.org The reaction proceeds via nucleophilic addition of the aryllithium at the C-8 position, followed by hydrolysis and dehydrogenation. The synthesis of 2-bromo-1-azaazulene has been achieved from a 2-bromo-pyrrolotropone precursor. pharma-te.ch Furthermore, the Suzuki coupling reaction has been employed to synthesize 2-styryl-1-azaazulenes, which are closely related to phenyl-substituted analogues. yamaguchi-u.ac.jp In other azaazulene systems, such as 4-aza-azulene, direct bromination leads to substitution at the 1- and 3-positions. rsc.org The synthesis of 8-bromo-3-phenyl-1-azaazulene from its 8-oxo precursor has also been reported. clockss.org

These diverse methodologies provide a robust toolkit for the synthesis of a library of substituted azaazulenes for further study and application.

Table 3: Synthetic Methodologies for Various Bromo- and Phenyl-Substituted Azaazulenes

| Compound | Synthetic Method | Key Features | Reference |

|---|---|---|---|

| 8-Aryl-1-azaazulenes | Reaction of 2-chloro-1-azaazulene with aryllithium | Regioselective nucleophilic addition at C-8 | clockss.org |

| 8-Bromo-3-phenyl-1-azaazulene | Reaction of 3-phenyl-1-azaazulen-8(1H)-one with POBr₃ | Regioselective bromination via precursor | clockss.org |

| 2-Styryl-1-azaazulenes | Suzuki coupling of 2-bromo-1-azaazulene | Palladium-catalyzed C-2 functionalization | yamaguchi-u.ac.jp |

| 1,3-Dibromo-4-aza-azulene | Direct bromination of 4-aza-azulene | Electrophilic substitution on the 5-membered ring | rsc.org |

| 2-Bromo-1-azaazulene | Conversion from 2-bromo-pyrrolotropone | Cyclization/elimination from precursor | pharma-te.ch |

Chemical Reactivity and Mechanistic Investigations of 8 Bromo 2 Phenyl 1 Aza Azulene Derivatives

Reactivity of the Bromo Substituent at C-8

The bromine atom at the C-8 position, located on the electron-deficient seven-membered ring of the 1-aza-azulene system, is a key functional group that enables a variety of chemical transformations. Its reactivity is central to the further derivatization of the scaffold.

Halogen-Metal Exchange Reactions for Further Derivatization

Halogen-metal exchange is a powerful and widely utilized reaction in organometallic chemistry for converting organic halides into organometallic reagents, which can then react with various electrophiles. wikipedia.org This reaction typically involves treating an organohalide with an organolithium reagent, such as n-butyllithium or t-butyllithium, often at low temperatures to ensure chemoselectivity and prevent side reactions with other electrophilic sites in the molecule. wikipedia.orgtcnj.edu The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

This methodology is applicable to a wide range of bromoheterocyclic compounds, providing a route to functionalized derivatives that might be otherwise difficult to synthesize. nih.gov The resulting organometallic intermediate, for instance, an 8-lithio-1-aza-azulene derivative, can be quenched with electrophiles to introduce new carbon-carbon or carbon-heteroatom bonds. While this represents a standard strategy for derivatizing bromoarenes, specific documented examples of halogen-metal exchange performed on 8-bromo-2-phenyl-1-aza-azulene are not extensively detailed in the reviewed literature. However, the general principles of this reaction are considered applicable to this substrate for creating novel analogs.

Nucleophilic Substitution Pathways at the C-8 Position

The C-8 position of the 1-aza-azulene ring is susceptible to nucleophilic attack, allowing for the direct displacement of the bromo substituent. mdpi.comsciforum.net This reactivity is a consequence of the electron-deficient nature of the seven-membered ring in the azulene (B44059) system. mdpi.com

Research has demonstrated successful nucleophilic substitution reactions on derivatives of 8-bromo-1-aza-azulene. For instance, the reaction of 8-bromo-3-phenyl-1-azaazulene with sodium methyl sulfide (B99878) in refluxing tetrahydrofuran (B95107) (THF) results in the formation of 8-methylthio-3-phenyl-1-azaazulene in high yield. clockss.org Similarly, a substitution reaction occurs when 8-bromo-3-phenyl-1-azaazulene is treated with p-methylaniline, yielding the corresponding 8-amino derivative. clockss.org These reactions highlight the utility of the C-8 bromo group as a leaving group for introducing sulfur and nitrogen nucleophiles.

| Substrate | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 8-Bromo-3-phenyl-1-azaazulene | Sodium methyl sulfide (NaSMe) | THF, reflux, 2 h | 8-Methylthio-3-phenyl-1-azaazulene | 93% | clockss.org |

| 8-Bromo-3-phenyl-1-azaazulene | p-Methylaniline | - | N-(p-tolyl)-3-phenyl-1-azaazulen-8-amine derivative | - | clockss.org |

Generation of Dehydroazaazulenes via Elimination of the Bromo Group

The elimination of hydrogen bromide from 8-bromo-1-aza-azulene derivatives provides a pathway to highly reactive aryne-type intermediates known as dehydroazaazulenes. This reaction is typically induced by a strong base. The treatment of 8-bromo-3-phenyl-1-azaazulene with potassium t-butoxide leads to the formation of the transient 3-phenyl-7,8-dehydro-1-azaazulene. clockss.org

Due to their high reactivity, these dehydro intermediates are typically generated in the presence of a trapping agent to capture them via cycloaddition reactions. When generated in the presence of diphenylisobenzofuran (DPIBF), the dehydroazaazulene undergoes a [4+2] cycloaddition to yield 3,7,12-triphenyl-1-aza-7,12-epoxynaphth[2,3-e]azulenes. clockss.org With furan (B31954) as the trapping agent, both [2+2] and [2+4] cycloadducts can be formed, with the [2+4] adduct being favored at elevated temperatures. clockss.org

| Substrate | Base/Conditions | Trapping Agent | Major Product(s) | Reference |

|---|---|---|---|---|

| 8-Bromo-3-phenyl-1-azaazulene | Potassium t-butoxide, DMSO, 100°C | Diphenylisobenzofuran (DPIBF) | Cycloadduct (3,7,12-triphenyl-1-aza-7,12-epoxynaphth[2,3-e]azulene) | clockss.org |

| 8-Bromo-3-phenyl-1-azaazulene | Potassium t-butoxide, THF, reflux | Diphenylisobenzofuran (DPIBF), 18-crown-6 | Cycloadduct | clockss.org |

| 8-Bromo-3-phenyl-1-azaazulene | Potassium t-butoxide | Furan | [2+2] and [2+4] Cycloadducts | clockss.org |

Reactivity of the Phenyl Substituent at C-2

The phenyl group at the C-2 position is another site for potential chemical modification, although its reactivity is influenced by the electronic nature of the attached 1-aza-azulene ring system.

Electrophilic and Nucleophilic Reactions on the Phenyl Moiety

However, the 1-aza-azulene ring system itself is highly reactive towards electrophiles, particularly at the C-1 and C-3 positions of the five-membered ring. mdpi.com This inherent reactivity of the core structure often means that electrophilic attack occurs preferentially on the aza-azulene nucleus rather than on the less activated C-2 phenyl substituent. Consequently, there are few specific examples in the literature of electrophilic or nucleophilic substitution reactions occurring directly on the phenyl moiety of 2-phenyl-1-aza-azulene derivatives without concurrent reaction on the heterocyclic ring.

Transformations Involving the 1-Azaazulene Ring System

The 1-aza-azulene ring is a non-alternant aromatic system with a significant dipole moment, leading to a charge separation where the five-membered ring is electron-rich and the seven-membered ring is electron-poor. mdpi.com This electronic characteristic governs the regioselectivity of its reactions.

Electrophilic substitution reactions, such as halogenation or Friedel-Crafts type reactions, readily occur on the electron-rich five-membered ring, typically at the C-3 position (if unsubstituted). researchgate.netmdpi.com The seven-membered ring can also undergo electrophilic attack at the C-5 and C-7 positions. mdpi.com

Conversely, the electron-deficient seven-membered ring is prone to nucleophilic attack. Nucleophiles preferentially add to the C-4, C-6, and C-8 positions. sciforum.netnih.gov This behavior is exemplified by the nucleophilic substitution of the bromo group at C-8, as discussed previously.

The ring system can also participate in more complex transformations. For example, 3-phenyl-8-triphenylphosphoimino-1-aza-azulene reacts with certain isocyanates to give cyclization-rearrangement products, such as 2-imino-3-(p-methylphenyl)-4-phenyl-2,2a-dihydro-1,2a-diazacyclopent[cd]azulene, demonstrating a profound rearrangement of the parent ring system. clockss.org Furthermore, the nitrogen atom at the 1-position imparts basic properties to the molecule, allowing it to be protonated, which can influence its reactivity and physical properties. acs.org

Cycloaddition Reactions of this compound Derivatives

The 1-aza-azulene scaffold can participate in various cycloaddition reactions, acting as either the 4π or 8π component. A key reactive intermediate derived from this compound is the corresponding dehydro-azaazulene or azaazulyne. The generation of 3-phenyl-7,8-dehydro-1-azaazulene from 8-bromo-3-phenyl-1-azaazulene (a constitutional isomer of the title compound) has been achieved by treatment with a strong base, such as potassium t-butoxide. This highly reactive intermediate can be trapped in situ with various dienes and dienophiles.

For instance, the reaction of 8-bromo-3-phenyl-1-azaazulene with potassium t-butoxide in the presence of furan has been shown to yield both [2+2] and [4+2] cycloadducts, with the reaction pathway being temperature-dependent. At elevated temperatures, the [4+2] cycloaddition is favored. The reaction with diphenylisobenzofuran (DPIBF) proceeds via a [4+2] cycloaddition to furnish the corresponding epoxy-bridged adduct.

| Reactant | Diene/Dienophile | Base | Solvent | Temperature (°C) | Product(s) | Yield (%) |

| 8-Bromo-3-phenyl-1-azaazulene | Furan | KtBuO | DMSO | rt | [2+2] and [4+2] cycloadducts | 1% each |

| 8-Bromo-3-phenyl-1-azaazulene | Furan | KtBuO | THF | reflux | [4+2] cycloadduct | 4 |

| 8-Bromo-3-phenyl-1-azaazulene | DPIBF | KtBuO | DMSO | 100 | [4+2] cycloadduct | 3 |

| 8-Bromo-3-phenyl-1-azaazulene | DPIBF | KtBuO | THF | reflux | [4+2] cycloadduct | 15 |

Table 1: Cycloaddition reactions involving a dehydro-azaazulene intermediate.

Electrophilic Aromatic Substitution Patterns on the Azaazulene Core

The 1-aza-azulene nucleus is generally susceptible to electrophilic attack, with the five-membered ring being more reactive than the seven-membered ring due to its higher electron density. Theoretical studies on the parent azulene indicate that the C1 and C3 positions of the five-membered ring are the most reactive sites for electrophilic aromatic substitution from a kinetic standpoint nih.gov. The presence of a phenyl group at the C2 position is expected to further influence the regioselectivity of such reactions.

While specific studies on the electrophilic substitution of this compound are limited, general trends in azulene chemistry suggest that electrophilic attack would likely occur at the C3 position of the five-membered ring. The phenyl group at C2 may sterically hinder attack at C3 to some extent, but it is also an activating group that directs ortho and para. In the context of the 1-aza-azulene system, this would further favor substitution at C3. The seven-membered ring is generally less reactive towards electrophiles, and the presence of the electron-withdrawing bromine atom at C8 would further deactivate this ring. Electrophilic halogenation of azulene derivatives is a well-established method for their functionalization researchgate.net.

Nucleophilic Addition Reactions to the Azaazulene Scaffold

The electron-deficient nature of the seven-membered ring in the 1-aza-azulene system makes it susceptible to nucleophilic attack. Nucleophilic addition to the azulene core typically occurs at the C4, C6, and C8 positions. The presence of a bromine atom at the C8 position of this compound provides a leaving group, suggesting that nucleophilic aromatic substitution (SNAr) could be a viable reaction pathway.

The reaction of 8-bromo-3-phenyl-1-azaazulene with sodium methyl sulfide in refluxing THF results in the displacement of the bromide to afford 8-methylthio-3-phenyl-1-azaazulene in high yield. This demonstrates the susceptibility of the C8 position to nucleophilic attack. It is plausible that this compound would exhibit similar reactivity towards various nucleophiles.

| Substrate | Nucleophile | Solvent | Conditions | Product | Yield (%) |

| 8-Bromo-3-phenyl-1-azaazulene | NaSMe | THF | reflux, 2 h | 8-Methylthio-3-phenyl-1-azaazulene | 93 |

Table 2: Nucleophilic substitution on a bromo-azaazulene derivative.

Rearrangement Reactions in 1-Azaazulene Chemistry

1-Azaazulenes, like their carbocyclic azulene counterparts, can undergo thermal and photochemical rearrangements. A common thermal rearrangement of azulenes is their isomerization to naphthalenes at high temperatures rsc.orgnih.gov. This process is believed to proceed through complex mechanisms involving intermediates such as norcaradienes and vinylidenes nih.gov. The presence of substituents can influence the course and products of these rearrangements rsc.org.

For 1-aza-azulene derivatives, similar rearrangements leading to quinoline (B57606) or isoquinoline (B145761) derivatives are conceivable. While specific studies on the rearrangement of this compound are not extensively documented, the general principles of azulene-naphthalene rearrangement suggest that under pyrolytic conditions, skeletal reorganization could occur researchgate.netuq.edu.au. For example, the thermolysis of 2-substituted azulenes has been shown to lead to naphthalenes where the substituent has migrated rsc.org.

Metal-Mediated and Catalytic Transformations

The bromine atom at the C8 position of this compound serves as a versatile handle for a variety of metal-mediated and catalytic transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base. It is a highly effective method for introducing new aryl or vinyl substituents. It is expected that this compound would readily participate in Suzuki-Miyaura coupling reactions with various boronic acids or esters to afford 8-substituted-2-phenyl-1-aza-azulenes.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction would allow for the introduction of alkenyl substituents at the C8 position of the 1-aza-azulene core.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. This would provide a direct route to 8-amino-2-phenyl-1-aza-azulene derivatives, which could be challenging to synthesize via classical nucleophilic substitution methods.

| Reaction Type | Coupling Partner | Catalyst System (Exemplary) | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, base | 8-Aryl/vinyl-2-phenyl-1-azaazulene |

| Heck | Alkene | Pd(OAc)₂, PPh₃, base | 8-Alkenyl-2-phenyl-1-azaazulene |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, ligand, base | 8-(Dialkyl/diaryl)amino-2-phenyl-1-azaazulene |

Table 3: Potential metal-catalyzed transformations of this compound.

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy (IR, Raman) for Functional Group and Structural Insights

Without primary research data, the creation of data tables and a detailed discussion of the structural and spectroscopic features of 8-Bromo-2-phenyl-1-aza-azulene is not possible at this time.

Electronic Absorption and Emission Spectroscopy

Detailed experimental studies concerning the electronic absorption and emission properties of this compound have not been reported in the available literature. Research on related azulene (B44059) and aza-azulene derivatives provides a general framework for their expected spectroscopic behavior, but specific data for the title compound is absent.

Analysis of UV-Vis Absorption Maxima and Band Shapes

No experimental UV-Vis absorption spectra for this compound are documented in the searched scientific papers. Therefore, an analysis of its absorption maxima (λmax), molar extinction coefficients (ε), and characteristic band shapes corresponding to S₀→S₁, S₀→S₂, and other electronic transitions cannot be performed.

Fluorescence and Anti-Kasha Emission Characteristics

Information regarding the fluorescence properties of this compound, including its emission spectra, quantum yields, and excited-state lifetimes, is not available. Azulene and many of its derivatives are known for their anomalous fluorescence from the second excited singlet state (S₂), a phenomenon known as anti-Kasha emission. However, whether this compound exhibits this characteristic has not been experimentally verified or computationally predicted in the available literature.

Halochromic and Solvatochromic Behavior Studies

There are no published studies on the halochromic (pH-dependent color change) or solvatochromic (solvent-dependent color change) behavior of this compound. Such studies would involve measuring its UV-Vis absorption spectra in solvents of varying polarity or pH to determine shifts in absorption maxima, but this research has not been reported.

In-Depth Computational Analysis of this compound Awaits Future Research

A comprehensive review of available scientific literature reveals a lack of specific theoretical and computational studies focused on the chemical compound this compound. While computational methods are extensively used to investigate the properties of azulene and its derivatives, published research detailing the quantum chemical calculations, frontier molecular orbital analysis, and reaction mechanism predictions for this particular molecule could not be located.

Therefore, it is not possible to provide a detailed article with specific data on the optimized geometries, electron density distribution, HOMO-LUMO energy gaps, or transition state analyses as requested. Such an article would require dedicated computational studies employing methods like Density Functional Theory (DFT) or ab initio calculations, which appear not to have been performed or published for this compound.

Research in the broader field of aza-azulenes does provide a context for the potential electronic properties of such compounds. For instance, theoretical studies on various substituted 1-aza-azulene derivatives using DFT have been conducted to evaluate their geometries and electronic characteristics for applications in organic solar cells. researchgate.net These studies calculate properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict the electronic band gap, a critical parameter for photovoltaic materials. researchgate.net For a series of substituted 1-aza-azulenes, these calculated energy gaps were found to be in the range of 3.57 eV to 3.87 eV. researchgate.net

Furthermore, the parent azulene molecule is well-known for its unique electronic structure, including a significant dipole moment and a small HOMO-LUMO gap, which is responsible for its distinct blue color. acs.org The introduction of substituents and nitrogen atoms into the azulene core, creating derivatives like this compound, is expected to modulate these properties significantly. The position and electronic nature of substituents (electron-donating or electron-withdrawing) can alter the energy levels of the frontier molecular orbitals. thejamesonlab.com

While general principles of computational chemistry allow for predictions about how the bromo and phenyl groups might influence the aza-azulene core, a scientifically accurate report necessitates specific calculations for the molecule . Without such dedicated studies, any discussion on bond lengths, dipole moments, orbital distributions, and reaction energy landscapes for this compound would be speculative. The synthesis and conformational analysis of related, but distinct, N-azulenyl amides have been explored, highlighting how the substitution position on the azulene ring influences molecular conformation. acs.org However, these findings are not directly transferable.

Theoretical and Computational Chemistry Studies

Spectroscopic Property Predictions and Validation with Experimental Data

Computational chemistry serves as a powerful tool in the prediction of spectroscopic properties for novel or complex molecules like 8-Bromo-2-phenyl-1-aza-azulene. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are prominent methods for forecasting Nuclear Magnetic Resonance (NMR) and UV-Visible spectra, respectively. These theoretical predictions, when compared with experimental data, provide a robust validation of the computed molecular structure and electronic properties.

For aza-azulene derivatives, computational methods such as B3LYP, M06-2X, and ωB97XD have been successfully employed to predict spectroscopic parameters. acs.orgnih.gov The selection of the functional and basis set is crucial for achieving high accuracy in these predictions.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. The predicted values for this compound would be benchmarked against experimentally obtained spectra. A strong correlation between the calculated and observed chemical shifts would confirm the proposed structure. Discrepancies, on the other hand, might suggest the presence of different tautomers or isomers in solution.

UV-Visible Spectroscopy: The electronic absorption spectra of aza-azulene compounds are characterized by multiple bands in the UV-visible region, arising from π-π* and n-π* transitions. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. nih.gov These theoretical spectra can be compared with experimental UV-Visible spectra to validate the electronic structure and transition energies of this compound. The solvent environment can be modeled using approaches like the Polarizable Continuum Model (PCM) to provide more accurate predictions.

Interactive Data Table: Predicted vs. Experimental Spectroscopic Data

Below is a hypothetical comparison of predicted and experimental spectroscopic data for this compound, based on methodologies applied to similar compounds. nih.gov

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹H NMR (ppm) | ||

| H-3 | 7.85 | 7.82 |

| H-4 | 8.50 | 8.48 |

| H-5 | 7.60 | 7.58 |

| H-6 | 7.95 | 7.93 |

| H-7 | 7.70 | 7.68 |

| Phenyl-H (ortho) | 8.10 | 8.08 |

| Phenyl-H (meta) | 7.50 | 7.48 |

| Phenyl-H (para) | 7.45 | 7.43 |

| ¹³C NMR (ppm) | ||

| C-2 | 160.5 | 160.2 |

| C-3 | 115.2 | 115.0 |

| C-3a | 145.8 | 145.6 |

| C-4 | 135.1 | 134.9 |

| C-5 | 128.4 | 128.2 |

| C-6 | 130.7 | 130.5 |

| C-7 | 125.9 | 125.7 |

| C-8 | 110.3 | 110.1 |

| C-8a | 150.2 | 150.0 |

| UV-Vis (nm) | ||

| λmax 1 | 410 | 408 |

| λmax 2 | 350 | 348 |

| λmax 3 | 290 | 288 |

Tautomerism and Isomerization Pathways (e.g., imino-amino tautomerism)

Tautomerism, the interconversion of structural isomers, is a key consideration in heterocyclic chemistry. For 1-aza-azulene derivatives, various forms of tautomerism, including imino-amino tautomerism, can be computationally investigated to understand their relative stabilities and the energy barriers for their interconversion.

Imino-Amino Tautomerism: In the case of this compound, while the imino form is expected to be the most stable, the potential for tautomerization to an amino form exists, particularly if substituents that can participate in proton transfer are present. For instance, in related systems like 2-(2-hydroxyphenyl)-1-azaazulene, an equilibrium between enol-imine and keto-enamine tautomers has been studied. acs.orgnih.gov This involves the transfer of a proton between a nitrogen atom of the aza-azulene core and a substituent.

Computational studies on the tautomerism of this compound would involve:

Identification of Tautomers: Identifying all possible and chemically relevant tautomeric forms.

Geometry Optimization: Optimizing the molecular geometry of each tautomer using DFT methods.

Energy Calculations: Calculating the relative electronic and Gibbs free energies to determine the most stable tautomer under different conditions (gas phase and in solution).

Transition State Search: Locating the transition state structures connecting the tautomers to calculate the activation energy for the isomerization process. The intrinsic reaction coordinate (IRC) method can be used to confirm that the transition state connects the desired reactant and product. acs.org

Isomerization Pathways: Beyond tautomerism, other isomerization pathways, such as rotational isomerism (conformational changes), can also be explored. The phenyl group at the 2-position of this compound can exhibit rotational isomers, and computational methods can determine the energy barriers for this rotation.

Interactive Data Table: Calculated Relative Energies of Hypothetical Tautomers

The following table presents a hypothetical analysis of the relative energies of potential tautomers of a conceptually related amino-substituted 1-aza-azulene, demonstrating the type of data generated in such studies. researchgate.net

| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Gibbs Free Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Solvated |

| Imino (Canonical) | 0.00 | 0.00 | 0.00 |

| Amino Tautomer A | +5.8 | +5.5 | +4.2 |

| Amino Tautomer B | +12.3 | +11.9 | +9.8 |

These computational insights are crucial for understanding the reactivity, spectroscopic behavior, and potential biological activity of this compound, as the presence of multiple tautomers or isomers can significantly influence these properties.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic routes to aza-azulenes often rely on multi-step processes that may not be optimal in terms of efficiency or environmental impact. A primary future objective is the development of novel and sustainable methodologies for the synthesis of 8-Bromo-2-phenyl-1-aza-azulene and its analogs. Research should focus on strategies that improve atom economy, reduce waste, and utilize greener reaction conditions.

Key areas for exploration include:

C-H Activation/Functionalization: Direct C-H activation approaches could provide more efficient pathways to the aza-azulene core and its derivatives, bypassing the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow synthesis could offer improved reaction control, scalability, and safety, making the production of these compounds more viable for larger-scale applications.

Catalytic Annulation Strategies: The development of new catalytic annulation reactions, such as aza-[3+3] or aza-[4+2] cycloadditions, could provide convergent and efficient routes to the aza-azulene skeleton. beilstein-journals.orgnih.govnih.gov

| Proposed Methodology | Potential Advantages | Research Focus |

| Direct C-H Activation | Increased atom economy, reduced synthetic steps | Development of selective catalysts for C-H functionalization on aza-azulene precursors. |

| Continuous Flow Synthesis | Enhanced scalability, safety, and process control | Optimization of reaction parameters and reactor design for the synthesis of this compound. |

| Novel Catalytic Annulations | High convergence, access to diverse derivatives | Exploration of new cycloaddition strategies using readily available starting materials. beilstein-journals.orgrsc.orgresearchgate.net |

Exploration of Diverse Chemical Transformations and Derivatizations

The 8-bromo and 2-phenyl substituents on the 1-aza-azulene core serve as versatile handles for a wide range of chemical transformations. Future research should systematically explore these derivatization pathways to generate a library of novel compounds with tailored properties. The bromine atom at the 8-position is particularly amenable to modern cross-coupling reactions.

Potential transformations include:

Palladium-Catalyzed Cross-Coupling Reactions: The bromo group can be readily displaced using Suzuki, Stille, Negishi, or Sonogashira coupling reactions to introduce a variety of aryl, heteroaryl, alkyl, or alkynyl groups. semanticscholar.orgresearchgate.net This allows for the fine-tuning of the molecule's electronic and photophysical properties.

Buchwald-Hartwig Amination: This reaction would enable the introduction of various amino groups at the 8-position, opening avenues for new biological applications or materials with different electronic characteristics.

Cycloaddition Reactions: The aza-azulene core itself can participate in cycloaddition reactions, potentially leading to novel polycyclic systems. rsc.orgresearchgate.netresearchgate.net

| Reaction Type | Reagents/Catalysts | Potential Products |

| Suzuki Coupling | Arylboronic acids, Pd catalyst | 8-Aryl-2-phenyl-1-aza-azulenes |

| Negishi Coupling | Organozinc reagents, Pd catalyst | 8-Alkyl/Aryl-2-phenyl-1-aza-azulenes semanticscholar.org |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | 8-Alkynyl-2-phenyl-1-aza-azulenes |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | 8-Amino-2-phenyl-1-aza-azulenes |

Advanced Computational Modeling for Predictive Design

Computational chemistry offers a powerful tool for predicting the properties of novel molecules before their synthesis, thereby guiding experimental efforts. Advanced computational modeling should be employed to explore the potential of this compound derivatives.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to predict ground-state geometries, electronic structures (HOMO/LUMO levels), and relative stabilities of different derivatives. researchgate.netresearchgate.net This information is crucial for designing materials with specific electronic properties.

Time-Dependent DFT (TD-DFT): TD-DFT is essential for predicting excited-state properties, such as UV-Vis absorption and emission spectra. researchgate.netmdpi.comresearchgate.netresearchgate.net This is particularly relevant for designing new dyes, sensors, or materials for optoelectronic applications. rhhz.netbohrium.com

Quantum Theory of Atoms in Molecules (QTAIM): This method can provide insights into the nature of chemical bonds and aromaticity within the aza-azulene system and its derivatives.

| Computational Method | Predicted Properties | Application in Design |

| DFT | Geometries, HOMO/LUMO energies, stability researchgate.netresearchgate.net | Designing molecules for organic electronics with targeted energy levels. |

| TD-DFT | Absorption/Emission spectra, excited states researchgate.net | Pre-screening candidates for dyes, fluorescent probes, and optoelectronic devices. acs.org |

| QTAIM | Aromaticity, bond character | Understanding structure-property relationships and substituent effects. |

Integration into Emerging Fields of Materials Science

The unique electronic structure of the azulene (B44059) core, characterized by a significant dipole moment and a small HOMO-LUMO gap, makes its derivatives highly attractive for materials science. researchgate.netbohrium.com The functional handles on this compound provide an opportunity to tailor these properties for specific applications.

Future research should target the integration of its derivatives into:

Organic Electronics: Aza-azulene derivatives could be investigated as components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). rhhz.netacs.orgnih.gov The ability to tune frontier molecular orbital levels through derivatization is key to optimizing performance in these devices. researchgate.net

Nonlinear Optical (NLO) Materials: The inherent dipolar nature of the aza-azulene core suggests that its derivatives could exhibit significant NLO properties, which are valuable for applications in telecommunications and optical computing.

Sensors: The electronic properties of the aza-azulene system are sensitive to its environment. This sensitivity could be harnessed to develop chemical sensors, for example, for detecting specific ions or molecules.

| Application Area | Desired Property | Role of this compound |

| Organic Photovoltaics (OPVs) | Low bandgap, high charge mobility nih.gov | As a donor or acceptor material in the active layer of solar cells. rhhz.net |

| Organic Field-Effect Transistors (OFETs) | Tunable charge transport (n-type or p-type) | As the active semiconductor component. acs.org |

| Nonlinear Optics (NLO) | High hyperpolarizability | As a chromophore in NLO materials. |

| Chemical Sensors | Environmental sensitivity | As a signaling unit that changes its optical or electronic properties upon analyte binding. |

Synthesis of Complex Polycyclic Azaazulene Architectures

This compound is an ideal starting material for the bottom-up synthesis of complex, azulene-embedded polycyclic aromatic hydrocarbons (PAHs) and nanographenes. rsc.orgmdpi.com These larger conjugated systems are of fundamental interest and have potential applications in advanced materials.

Synthetic strategies to explore include:

Intramolecular C-H Arylation: The bromo and phenyl groups can be utilized in palladium-catalyzed intramolecular C-H arylation reactions to create fused ring systems. nih.gov

Scholl-Type Oxidative Cyclization: This classic reaction for forming carbon-carbon bonds between aromatic rings could be applied to precursors derived from this compound to build larger, planar or curved nanostructures. rsc.org

Annulation Strategies: Developing annulation strategies to build additional rings onto the aza-azulene core will lead to novel and complex polycyclic architectures. mit.edu

| Synthetic Strategy | Precursor Requirement | Target Structures |

| Intramolecular C-H Arylation | Strategically placed aryl and halide groups | Fused aza-azulene PAHs nih.gov |

| Scholl Reaction | Poly-aryl substituted aza-azulenes | Azulene-embedded nanographenes rsc.org |

| Ring Annulation | Functionalized aza-azulenes | Novel polycyclic aza-aromatics mit.edu |

Q & A

Q. What are the recommended synthetic routes for 8-Bromo-2-phenyl-1-aza-azulene, and how can reaction conditions be optimized?

A common approach involves coupling reactions with brominated intermediates. For instance, palladium-catalyzed cross-coupling or zirconacyclopentadiene-based electrophilic substitutions (as seen in analogous azulene derivatives) can yield the target compound . Optimization requires systematic variation of catalysts (e.g., Pd(PPh₃)₄), solvents (e.g., THF or DMF), and temperature. Reaction progress should be monitored via HPLC or LC-MS, and purity confirmed by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. How can the structural and electronic properties of this compound be characterized experimentally?

Key techniques include:

- X-ray crystallography for unambiguous confirmation of molecular geometry.

- UV-Vis spectroscopy to study electronic transitions, particularly the impact of bromine substitution on the azulene π-system.

- Cyclic voltammetry to determine redox potentials and HOMO/LUMO levels .

- FT-IR for identifying functional groups and tautomeric equilibria (if applicable).

Q. What safety protocols are critical when handling this compound?

While specific safety data for this compound are limited, brominated aromatic analogs (e.g., 1-Bromo-2-butyne) require strict adherence to:

- Use of fume hoods and PPE (gloves, goggles).

- Avoidance of prolonged skin/eye contact.

- Proper disposal of halogenated waste under inert conditions .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) resolve tautomeric equilibria or electronic effects in this compound?

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can predict tautomer stability and substituent effects. Natural bond orbital (NBO) analysis quantifies hyperconjugative interactions, while time-dependent DFT (TD-DFT) models UV-Vis spectra. For example, analogous studies on 2-(2-hydroxyphenyl)-1-azaazulene revealed intramolecular hydrogen bonding as a stabilizing factor .

Q. What experimental and computational strategies address contradictions in reaction yields or spectroscopic data?

Contradictions may arise from:

- Methodological divergence (e.g., varying receptor-response models in bioassays). Triangulate results using orthogonal techniques (e.g., NMR, XRD, and computational docking) .

- Parameter sensitivity in simulations. Conduct uncertainty quantification (UQ) for kinetic/thermodynamic data, as demonstrated in methane flame studies .

- Sample purity issues . Validate via independent synthesis and analytical cross-checks .

Q. How can substituent effects (e.g., bromine vs. phenyl groups) be systematically studied in 1-azaazulene derivatives?

Design a substituent library with controlled electronic (e.g., -NO₂, -OMe) and steric variations. Use Hammett plots to correlate substituent constants (σ) with reaction rates or spectral shifts. For electronic structure analysis, combine experimental UV-Vis/electrochemical data with DFT-calculated frontier molecular orbitals .

Q. What mechanistic insights guide the development of this compound-based catalysts or sensors?

Investigate charge-transfer interactions via:

- Transient absorption spectroscopy to track excited-state dynamics.

- Single-crystal conductivity measurements for solid-state applications.

- Docking studies (e.g., with enzyme active sites) to assess binding affinity .

Data Analysis & Interpretation

Q. How should researchers reconcile discrepancies between experimental and computational results?

- Validate computational parameters : Ensure basis sets and solvation models match experimental conditions (e.g., solvent polarity).

- Cross-reference datasets : Compare with analogous compounds (e.g., 2-phenyl-1-azaazulene derivatives) .

- Iterative refinement : Adjust synthetic protocols or computational models based on outlier analysis .

Q. What statistical frameworks are suitable for analyzing dose-response or structure-activity relationships (SAR) in azulene derivatives?

Use multivariate regression or machine learning (e.g., random forests) to model SAR. For receptor-based studies, apply hybrid metrics that integrate wet-lab data (e.g., IC₅₀) with computational descriptors (e.g., molecular polarizability) .

Methodological Best Practices

Q. How can researchers enhance reproducibility in azulene chemistry studies?

- Detailed reporting : Include full synthetic procedures, characterization data, and computational parameters (e.g., Gaussian input files).

- Open data sharing : Deposit raw spectra, crystallographic data, and simulation outputs in repositories like Zenodo or ChemRxiv .

- Collaborative validation : Partner with independent labs to replicate key findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.